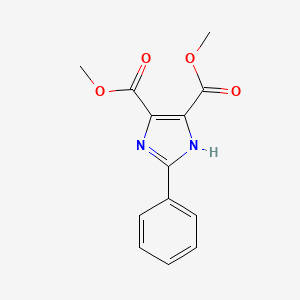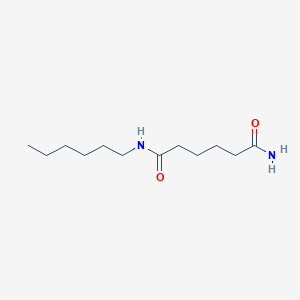
Phenol, 2,6-diisopropyl-3,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diisopropyl-3,5-xylenol: is an organic compound with the molecular formula C14H22O . It is a derivative of phenol, characterized by the presence of two isopropyl groups and two methyl groups attached to the benzene ring. This compound is known for its antiseptic properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Diisopropyl-3,5-xylenol can be synthesized through the alkylation of phenol. The process involves the reaction of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of 2,6-Diisopropyl-3,5-xylenol involves the use of continuous flow reactors. The phenol and isopropyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to maintain the reaction equilibrium.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diisopropyl-3,5-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in 2,6-Diisopropyl-3,5-xylenol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Diisopropyl-3,5-xylenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects and as an antiseptic agent.
Industry: Utilized in the production of polymers and resins, particularly in the manufacture of high-performance thermoplastic resins.
Mecanismo De Acción
The mechanism of action of 2,6-Diisopropyl-3,5-xylenol involves its interaction with microbial cell membranes. The hydroxyl group of the compound binds to proteins on the cell membrane, disrupting the membrane structure and leading to cell lysis. This antimicrobial action makes it effective as an antiseptic and disinfectant.
Comparación Con Compuestos Similares
2,6-Dimethylphenol: Similar structure but lacks the isopropyl groups.
2,4-Dimethylphenol: Another isomer with different methyl group positions.
3,5-Dimethylphenol: Similar structure with methyl groups in different positions.
Uniqueness: 2,6-Diisopropyl-3,5-xylenol is unique due to the presence of both isopropyl and methyl groups, which enhance its antimicrobial properties and make it suitable for specific industrial applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it effective in various formulations.
Propiedades
Número CAS |
60834-77-7 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
3,5-dimethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-8(2)12-10(5)7-11(6)13(9(3)4)14(12)15/h7-9,15H,1-6H3 |
Clave InChI |
BSRNBFQSPKHHOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)



![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)




